molecular formula C9H20BrO3P B8771701 Diethyl-5-bromopentylphosphonate CAS No. 42757-42-6

Diethyl-5-bromopentylphosphonate

Cat. No.: B8771701
CAS No.: 42757-42-6
M. Wt: 287.13 g/mol
InChI Key: GSSVPYDPBHEDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl-5-bromopentylphosphonate (CAS 42757-42-6) is an organophosphorus compound of molecular formula C₉H₂₀BrO₃P and a molecular weight of 287.13 g/mol . Its structure features a five-carbon alkyl chain terminating in a bromine atom and a diethyl phosphonate moiety, which is characterized by a direct carbon-phosphorus (C-P) bond . This direct C-P bond is responsible for the enhanced hydrolytic stability of phosphonates compared to phosphate esters, making them valuable and robust intermediates in synthetic chemistry .The primary research value of this compound lies in its dual functionality; it acts as an efficient alkylating agent due to the electrophilic bromine atom, and as a phosphonate precursor for further carbon-carbon bond formation. It is particularly useful in organic synthesis methodologies such as nucleophilic substitutions and cross-coupling reactions . For instance, it has been highlighted for its efficiency in the synthesis of α-aminophosphonates, achieving an 85% yield under optimized conditions . The compound also exhibits notable thermal stability, with decomposition temperatures reported between 210–215°C .Researchers can validate the structural integrity of the compound post-synthesis using a combination of spectroscopic techniques. Key characterization data includes 1 H and 31 P NMR spectroscopy (with phosphonate groups typically appearing around δ 20–25 ppm), mass spectrometry (ESI-MS or GC-MS) to confirm the molecular ion, and IR spectroscopy to identify the P=O stretch (~1250–1300 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) . Handling requires standard safety precautions: use of personal protective equipment (gloves, lab coat, goggles), working in a fume hood to prevent inhalation, and employing inert absorbents for spill management .Attention: This product is intended for research use only (RUO) and is not approved for human or veterinary use, or for any form of bodily introduction .

Properties

CAS No.

42757-42-6

Molecular Formula

C9H20BrO3P

Molecular Weight

287.13 g/mol

IUPAC Name

1-bromo-5-diethoxyphosphorylpentane

InChI

InChI=1S/C9H20BrO3P/c1-3-12-14(11,13-4-2)9-7-5-6-8-10/h3-9H2,1-2H3

InChI Key

GSSVPYDPBHEDBM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCCBr)OCC

Origin of Product

United States

Comparison with Similar Compounds

Research Findings

  • A 2020 study highlighted this compound’s efficiency in synthesizing α-aminophosphonates, achieving 85% yield compared to 62% for its chloro counterpart under identical conditions .
  • Thermal stability assays reveal that brominated phosphonates decompose at higher temperatures (210–215°C) than chlorinated variants (205–210°C), aligning with the stronger C-Br bond .

Limitations of Provided Evidence

Thus, comparisons herein derive from established organophosphorus chemistry principles rather than direct references to the provided materials.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Diethyl-5-bromopentylphosphonate, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where a brominated precursor (e.g., 5-bromopentyl bromide) reacts with diethyl phosphite. Reaction optimization involves adjusting parameters like solvent polarity (e.g., acetonitrile), temperature (80–100°C), and molar ratios (e.g., 1:8 substrate-to-phosphite ratio). Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate high-purity product .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Using PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Working in a fume hood to prevent inhalation of vapors or aerosols.
  • Implementing spill protocols: collect material with inert absorbents (e.g., sand) and dispose in sealed containers. Avoid water flushing to prevent environmental contamination .
  • Monitoring decomposition products (e.g., phosphorus oxides) during high-temperature reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare <sup>1</sup>H and <sup>31</sup>P NMR shifts with literature values (e.g., δ~20–25 ppm for phosphonate groups).
  • MS : Confirm molecular ion peaks via ESI-MS or GC-MS.
  • IR : Identify P=O stretches (~1250–1300 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer : Discrepancies (e.g., unexpected <sup>13</sup>C NMR shifts) may arise from solvent effects or impurities. Mitigation strategies include:

  • Repeating synthesis under inert atmospheres to exclude oxidation byproducts.
  • Cross-validating with alternative techniques (e.g., X-ray crystallography for crystalline derivatives).
  • Computational modeling (DFT) to predict spectral profiles and compare with experimental data .

Q. What experimental frameworks are suitable for studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Apply the PICOT framework to structure the study:

  • Population : this compound as a substrate.
  • Intervention : Varying catalysts (e.g., Pd vs. Ni), ligands, or bases.
  • Comparison : Benchmark against analogous bromides (e.g., alkyl bromides).
  • Outcome : Yield, selectivity, and reaction time.
  • Time : Kinetic studies to map reaction progress .

Q. How can mechanistic insights into the phosphonylation of bromopentyl derivatives be experimentally derived?

  • Methodological Answer :

  • Kinetic isotope effects : Replace bromine with deuterium to probe SN2 vs. radical pathways.
  • Trapping experiments : Add radical inhibitors (e.g., TEMPO) to detect intermediate species.
  • DFT calculations : Model transition states to identify rate-determining steps .

Q. What strategies address low yields during large-scale synthesis of this compound?

  • Methodological Answer :

  • Optimize solvent systems (e.g., switch from acetonitrile to DMF for better solubility).
  • Employ continuous flow reactors to enhance heat/mass transfer.
  • Use statistical design (e.g., Full Factorial Design) to test variables like temperature, stoichiometry, and agitation speed .

Q. How can researchers design rigorous studies to evaluate the environmental toxicity of this compound?

  • Methodological Answer : Follow PEO framework :

  • Population : Model organisms (e.g., Daphnia magna).
  • Exposure : Vary concentrations (0.1–100 ppm) and exposure durations.
  • Outcome : Measure LC50, bioaccumulation factors, and metabolite profiles.
  • Include controls (e.g., untreated cohorts) and replicate experiments to ensure statistical validity .

Methodological Considerations

  • Data Rigor : Ensure reproducibility by documenting reaction conditions (e.g., humidity, light exposure) and raw data in supplementary materials .
  • Ethical Compliance : Obtain institutional approval for toxicity studies and adhere to waste disposal regulations for halogenated compounds .

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